Benzyl 4-hydroxybenzoate-2,3,5,6-D4
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Overview
Description
Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is a deuterated form of benzyl 4-hydroxybenzoate, an ester of para-hydroxybenzoic acid. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxybenzoate-2,3,5,6-D4 typically involves the esterification of deuterated para-hydroxybenzoic acid with benzyl alcohol. The reaction is catalyzed by an acid or base and often requires a dehydrating agent to drive the reaction to completion. The process can be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times. The reaction between deuterated para-hydroxybenzoic acid and potassium carbonate in the presence of a phase transfer catalyst is a common approach .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its isotopic labeling. Its applications include:
Chemistry: Used as an internal standard in high-performance liquid chromatography (HPLC) for the quantification of various compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s ester group can undergo hydrolysis, releasing para-hydroxybenzoic acid, which can further participate in various biochemical processes .
Comparison with Similar Compounds
Benzyl 4-hydroxybenzoate: The non-deuterated form, commonly used as a preservative.
Methyl 4-hydroxybenzoate: Another ester of para-hydroxybenzoic acid, used in similar applications.
Ethyl 4-hydroxybenzoate: Similar in structure and function, used in cosmetics and pharmaceuticals.
Uniqueness: Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
benzyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i6D,7D,8D,9D |
InChI Key |
MOZDKDIOPSPTBH-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC2=CC=CC=C2)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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